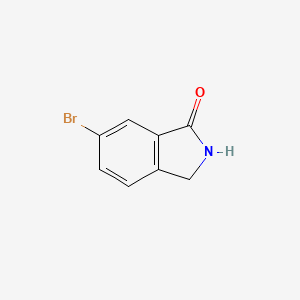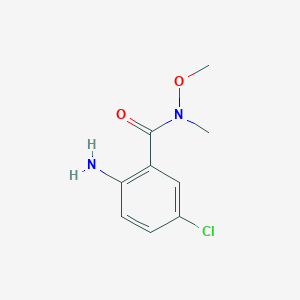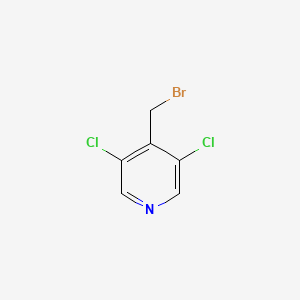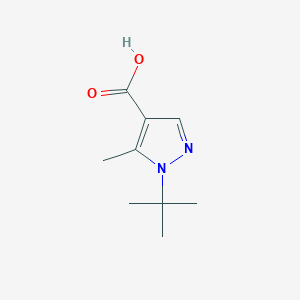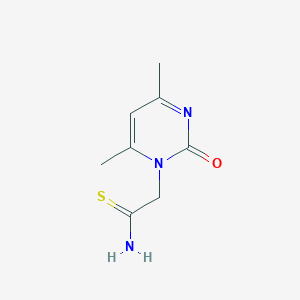![molecular formula C8H8BrN3 B1291737 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1016842-99-1](/img/structure/B1291737.png)
5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives has been explored through various methods. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Another method starts with the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, followed by a copper-catalyzed coupling reaction with various sulfonamide derivatives . Additionally, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for constructing new polyheterocyclic ring systems . These synthetic routes are crucial for the development of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structures of the synthesized pyrazolo[3,4-b]pyridine derivatives have been elucidated using NMR spectroscopy and confirmed by monocrystalline X-ray crystallography in some cases . Hirshfeld surface analysis has been employed to determine intermolecular contacts . The molecular structure of related compounds, such as 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, has been described, with the reduced pyridine ring adopting a screw-boat conformation .
Chemical Reactions Analysis
The pyrazolo[3,4-b]pyridine derivatives have been involved in various chemical reactions. For instance, the reaction of 5-aminopyrazoles with β-dimethylaminopropiophenones led to the formation of new pyrazolo[3,4-b]pyridines . The reaction of 3-amino-1H-pyrazolo-[3,4-b]pyridine derivative with ω-bromoacetophenones resulted in the synthesis of pyrazolo[3,4-b]pyridine derivatives . These reactions are significant for the diversification of the pyrazolo[3,4-b]pyridine scaffold and the discovery of new compounds with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds have been characterized by IR, 1H NMR, and elemental analysis . The compounds exhibit a range of biological activities, including antibacterial and antioxidant properties . The binding affinity of selected compounds to the binding site of S. aureus tyrosyl-tRNA synthetase has been determined through molecular docking studies, revealing potent compounds with significant binding affinities .
Applications De Recherche Scientifique
Synthesis of New Polyheterocyclic Ring Systems
5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for constructing new polyheterocyclic ring systems. These include pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and pyrazolo[5,1-c]triazine derivative, among others, with potential applications in antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antibacterial and Antioxidant Candidates
Novel sulfonamide derivatives linked to 5-bromo-1H-pyrazolo[3,4-b]pyridine have been synthesized, showing significant antibacterial and antioxidant activities. These compounds have demonstrated excellent activity against Gram-positive and Gram-negative bacterial strains (Variya, Panchal, & Patel, 2019).
Synthesis of Ruthenium(III) Complexes
5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives have been used in synthesizing ruthenium(III) complexes. These complexes were investigated for their reactivity with thiourea and evaluated for cytotoxic activity against the HeLa cell line (Omondi, Ojwach, Jaganyi, & Fatokun, 2018).
Anticancer Activities of Pyrazolo[1,5-a]pyrimidines
Compounds synthesized from 5-amino-1H-pyrazoles and 5-bromo-1H-pyrazolo[3,4-b]pyridine demonstrated significant in vitro cytotoxic activities against human cancer cell lines. This highlights their potential in developing anticancer drugs (Hassan, Moustafa, & Awad, 2017).
Synthesis of Pyrazolo[3,4-b]pyridines
5-bromo-1H-pyrazolo[3,4-b]pyridine has been utilized in various synthetic pathways to create new pyrazolo[3,4-b]pyridines and related compounds, offering diverse applications in heterocyclic chemistry and pharmacology (Quiroga, Insuasty, Cruz, Hernández, Bolaños, Moreno, Hormaza, & Almeida, 1998).
Synthesis of Pyridyl–Pyrazole-3-One Derivatives
Novel compounds synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine displayed antitumor activity against various tumor cell lines, showing promise for development in cancer therapeutics (Huang, Zhang, Zhang, Wang, & Xiao, 2017).
Nickel(II) Complexes in Ethylene Oligomerization
Nickel(II) complexes involving 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and used as catalysts in ethylene oligomerization reactions, indicating their potential in industrial applications (Nyamato, Alam, Ojwach, & Akerman, 2016).
Propriétés
IUPAC Name |
5-bromo-1,3-dimethylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-7-3-6(9)4-10-8(7)12(2)11-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOIWGDTWAGEOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
1016842-99-1 |
Source


|
| Record name | 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

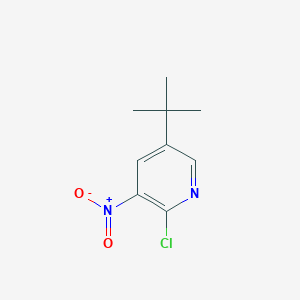


![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291660.png)
